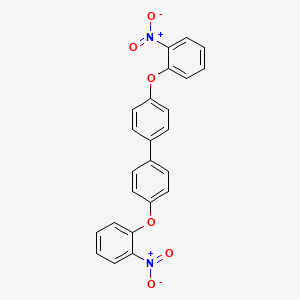![molecular formula C15H13Cl2NO B11706222 3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B11706222.png)
3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a methanimine group bonded to a 3,4-dichlorophenyl and a 4-ethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE typically involves the condensation reaction between 3,4-dichloroaniline and 4-ethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound and remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-(3,4-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)METHANIMINE
- (E)-N-(3,4-DICHLOROPHENYL)-1-(4-HYDROXYPHENYL)METHANIMINE
- (E)-N-(3,4-DICHLOROPHENYL)-1-(4-METHYLPHENYL)METHANIMINE
Uniqueness
(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and affect its interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C15H13Cl2NO |
|---|---|
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-19-13-6-3-11(4-7-13)10-18-12-5-8-14(16)15(17)9-12/h3-10H,2H2,1H3 |
Clé InChI |
WSFIOOVAYGHMCZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)
![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)


![(2E)-2-[(4-nitrophenyl)formamido]-3-phenyl-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11706166.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11706172.png)

![S-[(2Z)-2-{[(4-chlorophenyl)sulfonyl]imino}-2-(phenylamino)ethyl] carbamothioate](/img/structure/B11706176.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11706186.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706191.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide](/img/structure/B11706194.png)
![2-hydroxy-3-[(E)-(hydroxyimino)methyl]benzoic acid](/img/structure/B11706199.png)

![2-(4-Bromophenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B11706210.png)
